1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-24(27-10-8-26(9-11-27)17-18-4-2-1-3-5-18)16-20-15-22(31-25-20)19-6-7-21-23(14-19)30-13-12-29-21/h1-7,14-15H,8-13,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVFVZQDJBSCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, an isoxazole moiety, and a dihydrobenzo[b][1,4]dioxin fragment. Its molecular formula is with a molecular weight of approximately 420.51 g/mol. The structural complexity suggests various interactions with biological targets.
The biological activity of this compound can be attributed to its structural components:
- Benzylpiperazine : Known for modulating neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in neurological disorders.
- Isoxazole : Exhibits anti-inflammatory properties and has been linked to inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in pain and inflammation pathways.
- Dihydrobenzo[b][1,4]dioxin : This moiety has been associated with hepatoprotective effects and may contribute to the overall therapeutic potential of the compound.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to benzylpiperazine derivatives. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential effectiveness against these pathogens due to its ability to interact with bacterial cell membranes.
Antitumor Activity
Research indicates that isoxazole derivatives exhibit antitumor activity through multiple mechanisms, including apoptosis induction and cell cycle arrest . The presence of the benzylpiperazine group may enhance this activity by targeting specific cancer-related pathways.
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes is significant for its anti-inflammatory properties. Studies have shown that isoxazole derivatives can effectively reduce inflammation in various models . This suggests that this compound could be beneficial in treating inflammatory conditions.
Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial efficacy of similar compounds, it was found that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and E. coli . This indicates that the compound may possess similar or enhanced antibacterial properties.
Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects of isoxazole derivatives highlighted their potential in reducing edema in animal models . The results demonstrated significant reductions in inflammatory markers, suggesting that the compound could serve as a novel therapeutic agent for inflammatory diseases.
Data Tables
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations:
Isoxazole vs. Pyridazine/Phenethylamino Substituents: The target compound’s isoxazole group distinguishes it from pyridazine-based analogs like I-6230 and I-6232. Isoxazole’s metabolic stability and hydrogen-bonding capacity may enhance target engagement compared to pyridazine’s bulkier, less lipophilic structure.
Ethanone vs.
Dihydrobenzo[b][1,4]dioxin vs. Benzo[1,3]dioxole : The 1,4-dioxin ring in the target compound is less electron-rich than the 1,3-dioxole in ’s analog, which may reduce off-target interactions with cytochrome P450 enzymes.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data (Theoretical)
Key Findings:
- The methanone analog () exhibits reduced hydrogen-bonding capacity, which may correlate with lower receptor affinity in vitro.
Research Findings and Implications
- Activity vs. Methylisoxazole Analogs : The methylisoxazole group in I-6273 () is associated with kinase inhibition, but the target compound’s dihydrobenzo[b][1,4]dioxin substitution may redirect selectivity toward GPCRs or serotonin receptors.
- Metabolic Stability : The 1,4-dioxin ring in the target compound is less prone to oxidative metabolism compared to benzo[1,3]dioxole derivatives, as observed in ’s compound.
- Synthetic Accessibility: The ethanone bridge simplifies synthetic routes compared to triazole-containing analogs (e.g., ), which require multi-step heterocycle formations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
